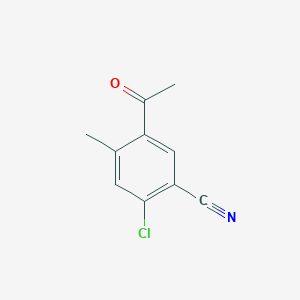![molecular formula C17H14ClF3N4O B2826537 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile CAS No. 339011-88-0](/img/structure/B2826537.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C8H4ClF3N2 . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of two different types of rings and several functional groups. Unfortunately, the exact 3D structure is not available in the current resources .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 . It also has a predicted pKa of -1.55±0.32, indicating that it’s a weak acid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile, due to its structural complexity and functional groups, is likely involved in specialized chemical syntheses and reactions. For instance, similar compounds have been used in the efficient synthesis of mixed backbone oligonucleotides via the H-phosphonate approach, where a mixture involving pyridine and acetonitrile served as an effective oxidizing reagent (Nikhil U. Mohe, K. Padiya, M. Salunkhe, 2003). Additionally, pyridine derivatives, akin to the compound , have been utilized in the synthesis of highly luminescent lanthanide ion complexes, showcasing their potential in materials science for creating substances with unique photophysical properties (A. de Bettencourt-Dias, Subha Viswanathan, A. Rollett, 2007).
Catalysis and Reaction Mechanisms
The structural elements of this compound suggest its potential role in catalysis, particularly in reactions involving electron transfer and complex formation. Compounds with similar frameworks have been investigated for their role in the electron transfer mechanism of organocobalt porphyrins, highlighting the intricate interplay between different functional groups and metal centers in catalytic processes (S. Fukuzumi, K. Miyamoto, T. Suenobu, A. E. V. Caemelbecke, K. Kadish, 1998).
Material Science and Luminescence
The unique combination of a pyridinyl group, a morpholino ring, and a trifluoromethyl group within this compound suggests applications in material science, particularly in the synthesis of luminescent materials. Similar molecular structures have been utilized to create compounds that exhibit significant luminescence, which is crucial for the development of organic light-emitting diodes (OLEDs) and other photonic devices. For example, studies have shown that certain pyridine derivatives can form complexes with lanthanide ions, resulting in materials that exhibit strong luminescence properties, which are valuable for various applications in electronics and photonics (E. Baranoff, Basile F E Curchod, J. Frey, R. Scopelliti, F. Kessler, I. Tavernelli, U. Rothlisberger, M. Grätzel, Md. K. Nazeeruddin, 2012).
Mécanisme D'action
Safety and Hazards
This compound is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302-H315-H319-H335, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMFNODVGGADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
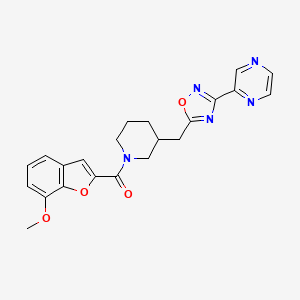
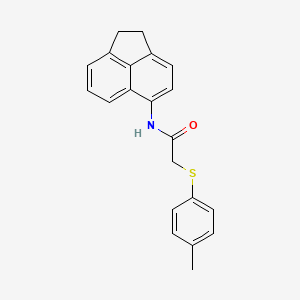
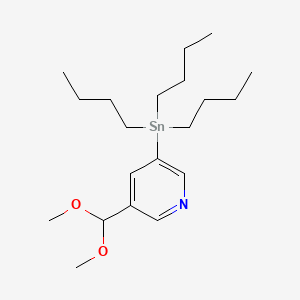
![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)


![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)


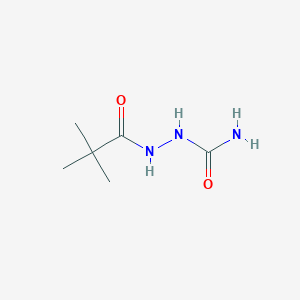
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)
![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)
